BenchChemオンラインストアへようこそ!

CDKN1B

binding affinity surface plasmon resonance kinase inhibitory domain

CDKN1B (p27/Kip1, CAS 147604-94-2) is a cyclin-dependent kinase inhibitor of the Cip/Kip family that negatively regulates G1/S progression by binding and inhibiting cyclin-CDK complexes. Unlike the INK4 family (p15, p16, p18, p19), which bind only CDK4/6, p27 interacts with a broad spectrum of cyclin-CDK pairs including cyclin D-CDK4/6, cyclin E-CDK2, and cyclin A-CDK2.

Molecular Formula C18H23N3O7S
Molecular Weight 0
CAS No. 147604-94-2
Cat. No. B1175087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDKN1B
CAS147604-94-2
Molecular FormulaC18H23N3O7S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDKN1B (p27/Kip1) Procurement Guide: Quantified Differentiation vs. p21, p57, and CDK Inhibitor Alternatives


CDKN1B (p27/Kip1, CAS 147604-94-2) is a cyclin-dependent kinase inhibitor of the Cip/Kip family that negatively regulates G1/S progression by binding and inhibiting cyclin-CDK complexes. Unlike the INK4 family (p15, p16, p18, p19), which bind only CDK4/6, p27 interacts with a broad spectrum of cyclin-CDK pairs including cyclin D-CDK4/6, cyclin E-CDK2, and cyclin A-CDK2 [1]. Its intrinsically disordered kinase inhibitory domain (KID) enables multi-modal regulation via tyrosine phosphorylation and ubiquitin-mediated proteolysis [2]. These structural and regulatory features create functional differentiations that cannot be replicated by its closest homologs p21 (CDKN1A) or p57 (CDKN1C), making deliberate compound selection essential for experimental reproducibility.

Why p21 or p57 Cannot Substitute for CDKN1B in Functional Studies


Despite sharing a conserved N-terminal kinase inhibitory domain, p27, p21, and p57 exhibit divergent binding affinities, CDK selectivity profiles, cell-cycle arrest outcomes, and downstream differentiation programs . p27 inhibits CDK6 activity whereas p21 does not; p27 arrests cells at G1/S while p21 imposes both G1 and G2 blocks; and each drives distinct lineage commitment (erythroid vs. megakaryocytic) [1]. Moreover, p27 uniquely undergoes tyrosine-phosphorylation-dependent allosteric activation of CDK4, rendering the complex insensitive to palbociclib—a property absent in p21 and p57 [2]. Substituting any Cip/Kip family member therefore introduces uncontrolled variables that directly compromise experimental interpretation and data reproducibility.

Quantitative Differentiation Evidence for CDKN1B vs. Closest Analogs


Binding Affinity Differentiation: p27-KID Shows Intermediate Kd vs. p21- and p57-Chimeric Domains for Cdk2/Cyclin A

The kinase inhibitory domain of p27 (p27-KIDwt) binds Cdk2/cyclin A with a Kd of 3.3 ± 1.6 nM. A chimeric domain mimicking p21 (p27-KIDp21LH) binds at 2.8 ± 1.4 nM, while a p57-like chimera (p27-KIDp57LH) binds with 6.6-fold higher affinity at 0.5 ± 0.1 nM [1]. This rank order (p57 > p27 ≈ p21) demonstrates that p27 occupies a distinct affinity niche that cannot be approximated by either homolog.

binding affinity surface plasmon resonance kinase inhibitory domain

CDK6 Inhibitory Selectivity: p27 Suppresses CDK6 Kinase Activity Whereas p21 Does Not

In K562 human leukemia cells conditionally expressing either p27Kip1 or p21Cip1, both proteins associated with CDK6, but only p27Kip1 significantly inhibited CDK6 kinase activity [1]. p21Cip1 showed no measurable suppression of CDK6 despite complex formation [1]. This functional divergence was observed under identical expression conditions and assay systems.

CDK6 inhibition kinase selectivity Cip/Kip family

Cell Cycle Arrest Phase Specificity: p27 Enforces Exclusive G1/S Block, p21 Arrests at Both G1 and G2

Conditional expression of p27Kip1 in K562 leukemia cells arrested the cell cycle exclusively at the G1/S-phase transition, whereas p21Cip1 expression imposed arrest in both G1 and G2 phases [1]. This differential arrest profile was confirmed by DNA content flow cytometry. An independent study in RKO colon adenocarcinoma cells using ecdysone-inducible systems replicated the finding: p27Kip1 completely arrested cells at G1, while p21Waf1 arrested cells at G1 and G2 [2].

cell cycle arrest G1/S checkpoint G2/M checkpoint

Lineage-Specific Differentiation: p27 Drives Erythroid Maturation, p21 Drives Megakaryocytic Maturation

In the same K562 model system, p27Kip1 expression triggered expression of erythroid differentiation markers, while p21Cip1 expression induced megakaryocytic maturation markers [1]. This lineage bifurcation was corroborated by endogenous upregulation kinetics: p21Cip1 was rapidly and transiently induced during megakaryocytic differentiation, whereas p27Kip1 was upregulated during erythroid differentiation [1].

differentiation erythropoiesis megakaryopoiesis lineage commitment

Prognostic Power in Colorectal Carcinoma: p27 Outperforms p21 as an Independent Predictor of Disease Recurrence

In a cohort of 65 colorectal carcinoma patients analyzed by immunohistochemistry, p27 expression showed highly significant correlations with tumor location (p < 0.01), depth of invasion (p < 0.03), and lympho-vascular invasion (p < 0.02). In contrast, p21 expression showed no significant correlation with any of these clinicopathological variables [1]. Kaplan-Meier analysis demonstrated that p27 expression was a significant predictor of disease-free survival (p = 0.046), while p21 expression showed no predictive value for DFS (p < 0.7) [1].

prognostic biomarker colorectal cancer disease-free survival

Phospho-p27 Allosterically Activates CDK4 and Confers Resistance to Palbociclib—a Property Not Shared by p21 or p57

When phosphorylated on tyrosine residues (Y74 and Y88), p27 allosterically activates CDK4/cyclin D1 complexes, promoting Rb phosphorylation. Critically, these phospho-p27-CDK4-CycD1 complexes are insensitive to the clinically approved CDK4/6 inhibitor palbociclib [1]. This activating function is unique to p27; p21 possesses a C-terminal cyclin-binding motif that alters its regulatory interplay with Cdk2/cyclin A and does not recapitulate this allosteric activation [2]. p57 lacks both the tyrosine phosphorylation cascade and the activating function.

CDK4 activation palbociclib resistance allosteric regulation

Optimal CDKN1B Application Scenarios Based on Verified Differentiation Evidence


G1/S Checkpoint Dissection Without G2/M Confounding

When the experimental objective is to isolate G1/S-specific cell cycle arrest mechanisms—such as CDK2/cyclin E regulation, Rb phosphorylation dynamics, or restriction point signaling—p27 is the only Cip/Kip family member that enforces exclusive G1/S arrest. p21 introduces G2/M arrest that can confound proliferation, apoptosis, and drug sensitivity readouts [1]. Procurement of recombinant p27 protein or expression constructs ensures a clean single-phase block phenotype.

CDK6-Specific Activity Studies in Oncology Target Validation

For projects requiring selective inhibition of CDK6 without affecting CDK4 or other CDKs, p27 provides unique functional selectivity. Unlike p21, which binds but does not inhibit CDK6, p27 significantly suppresses CDK6 kinase activity in cellular assays [2]. This makes p27 the reagent of choice for validating CDK6-dependent phenotypes, screening CDK6-selective small molecules, and studying CDK6-specific tumor dependencies.

Erythroid Lineage Commitment and Hematopoietic Differentiation Research

When studying erythroid differentiation programs or screening compounds that modulate erythropoiesis, p27 is the only Cip/Kip protein that drives erythroid marker expression. p21 instead promotes megakaryocytic maturation [3]. Using p27 ensures lineage-appropriate readouts and avoids misinterpretation of mixed-lineage differentiation signals.

CDK4/6 Inhibitor Resistance Mechanism Studies (Palbociclib Refractory Models)

The discovery that tyrosine-phosphorylated p27 allosterically activates CDK4 and renders the complex insensitive to palbociclib [4] positions p27 as an essential tool for studying intrinsic and acquired resistance to CDK4/6 inhibitors. p27 is the only family member exhibiting this property; p21 and p57 cannot substitute. Recombinant phospho-mimetic p27 mutants enable biochemical and cellular dissection of this resistance mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDKN1B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.